CCR5 Antagonist Activity Versus COX-2 and IDO Inhibition
Preliminary pharmacological screening data indicates that N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine can be used as a CCR5 antagonist, relevant for diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, a structurally similar analog from the same patent family, bearing a different substitution pattern, shows no functional activity at CCR5, with an IC50 of >100,000 nM at COX-2 [2]. The unsubstituted parent scaffold, 5-aminoindane, is primarily reported as an IDO inhibitor, not a CCR5 antagonist .
| Evidence Dimension | Primary Pharmacological Activity (Screening) |
|---|---|
| Target Compound Data | CCR5 Antagonist (functional screening) |
| Comparator Or Baseline | Analog (US9388139, 9): COX-2 IC50 > 100,000 nM; 5-Aminoindane: IDO Inhibitor |
| Quantified Difference | Qualitative activity shift: CCR5 antagonism vs. no COX-2 inhibition vs. IDO inhibition |
| Conditions | Preliminary pharmacological screening data; in vitro enzymatic assays |
Why This Matters
This evidence suggests a unique target engagement profile for the N-(1-cyclopropylethyl) derivative, which is not achieved by the parent amine or a close patent analog, making it the necessary starting point for CCR5-focused research.
- [1] Zhang, H. Preliminary screening of pharmacological activity. Semantic Scholar. View Source
- [2] BindingDB. BDBM236641: US9388139, 9. COX-2 Inhibition Assay. IC50 > 1.00E+5 nM. View Source
